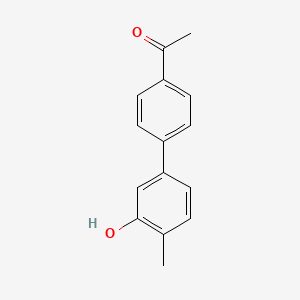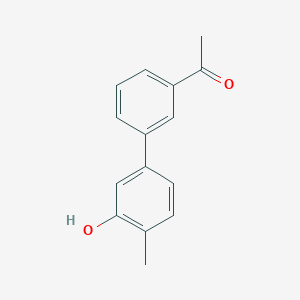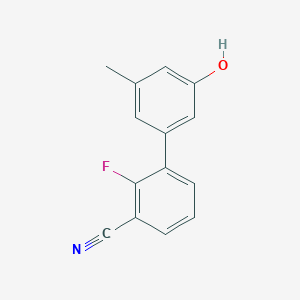
5-(4-Acetylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Acetylphenyl)-2-methylphenol (95%) is a phenolic compound that is widely used in scientific research and laboratory experiments. This compound is a white crystalline solid with a melting point of 135-136 °C and is soluble in methanol, ethanol, and chloroform. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other compounds, such as 4-acetylphenol and 2-methylphenol.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-2-methylphenol (95%) is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of other organic compounds. In addition, it is believed to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-2-methylphenol (95%) are not well understood. However, it is believed to have antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, it is believed to have anti-inflammatory and analgesic properties, which may be beneficial in the treatment of certain conditions. Furthermore, it is believed to have anti-cancer properties, which may be beneficial in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Acetylphenyl)-2-methylphenol (95%) in laboratory experiments include its low cost, ease of synthesis, and availability. In addition, it is a relatively safe compound to work with, and it can be used in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to purify and isolate the product from the reaction mixture.
Future Directions
There are many potential future directions for the use of 5-(4-Acetylphenyl)-2-methylphenol (95%). For example, further research could be done to investigate its potential as an antioxidant, anti-inflammatory, and analgesic agent. In addition, further research could be done to investigate its potential as an inhibitor of enzymes involved in the synthesis of other organic compounds. Furthermore, further research could be done to investigate its potential as an anti-cancer agent. Finally, further research could be done to investigate its potential as a precursor for the synthesis of insecticides, herbicides, and fungicides.
Synthesis Methods
The synthesis of 5-(4-Acetylphenyl)-2-methylphenol (95%) is a multi-step process that involves the reaction of 4-acetylphenol and 2-methylphenol. The first step involves the reaction of 4-acetylphenol with a base, such as potassium hydroxide, to form the potassium salt of 4-acetylphenol. This salt is then reacted with 2-methylphenol in the presence of a catalyst, such as p-toluenesulfonic acid, to form 5-(4-Acetylphenyl)-2-methylphenol (95%). The reaction is carried out at a temperature of 80-90 °C for 3-4 hours. The product is then isolated by filtration and recrystallized from ethanol.
Scientific Research Applications
5-(4-Acetylphenyl)-2-methylphenol (95%) is widely used in scientific research and laboratory experiments. It is used as a reagent in the synthesis of other compounds, such as 4-acetylphenol and 2-methylphenol. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as a precursor for the synthesis of insecticides, herbicides, and fungicides. Furthermore, it is used in the synthesis of dyes, pigments, and other organic compounds.
properties
IUPAC Name |
1-[4-(3-hydroxy-4-methylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-4-14(9-15(10)17)13-7-5-12(6-8-13)11(2)16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLQCJPNNNPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683801 |
Source


|
| Record name | 1-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-32-2 |
Source


|
| Record name | 1-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














